4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

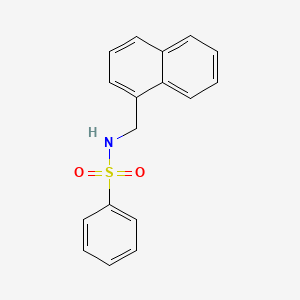

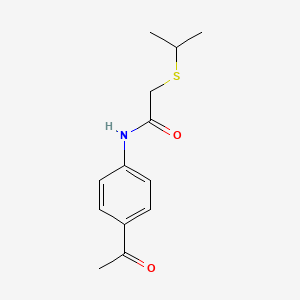

“4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C12H12ClN3OS . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide” includes a benzamide group attached to a 1,3,4-thiadiazol-2-yl group via a chlorine atom . The 1,3,4-thiadiazol-2-yl group is further substituted with an isopropyl group .Applications De Recherche Scientifique

Anticonvulsant Applications

The 1,3,4-thiadiazole moiety, which is a part of the compound’s structure, has been extensively studied for its anticonvulsant properties. Derivatives of this scaffold have shown promising results as anticonvulsant agents, offering high effectiveness with reduced toxicity. This makes 4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide a potential candidate for the development of new antiepileptic drugs .

Anticancer and Antitumor Activities

Compounds featuring the 1,3,4-thiadiazole structure have been associated with a range of biological activities, including anticancer and antitumor effects. The strong aromaticity and the presence of the =N-C-S- moiety contribute to low toxicity and high in vivo stability, which are desirable traits in cancer therapeutics .

Antidiabetic Effects

The 1,3,4-thiadiazole derivatives have also been explored for their antidiabetic properties. By modifying the thiadiazole moiety, researchers have developed compounds that exhibit significant antidiabetic activity, providing a new avenue for diabetes treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of 1,3,4-thiadiazole derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a targeted approach to treating various inflammatory disorders .

Antimicrobial Activity

Research has indicated that 1,3,4-thiadiazole derivatives possess antimicrobial properties. They have been found to inhibit the growth of various bacterial strains, including resistant ones, making them valuable in the fight against bacterial infections .

Antiviral Potential

The antiviral activity of thiadiazole derivatives is a promising field of study. These compounds have been tested against different viruses, showing potential as antiviral agents that could be used to treat viral infections .

Neuroprotective Effects

The neuroprotective capabilities of 1,3,4-thiadiazole derivatives are being investigated. These compounds may offer protection against neurodegenerative diseases, contributing to the development of treatments that could alleviate or prevent neurological damage .

Antioxidant Properties

Lastly, the antioxidant properties of thiadiazole derivatives are noteworthy. Antioxidants play a crucial role in protecting cells from oxidative stress, and these compounds could be incorporated into treatments aimed at reducing oxidative damage in various diseases .

Mécanisme D'action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Mode of Action

The 1,3,4-thiadiazole moiety is known to interact strongly with biological targets due to its mesoionic character, which allows it to cross cellular membranes .

Biochemical Pathways

Compounds with a 1,3,4-thiadiazol moiety have been reported to affect various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Compounds with a 1,3,4-thiadiazol moiety are known for their good liposolubility, which is attributed to the presence of the sulfur atom, and this property can impact their bioavailability .

Result of Action

Compounds with a 1,3,4-thiadiazol moiety are known to exert a wide range of biological activities .

Action Environment

The mesoionic nature of the 1,3,4-thiadiazol moiety allows these compounds to cross cellular membranes, which could potentially be influenced by environmental factors .

Orientations Futures

The future research directions for “4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide” and its derivatives could involve exploring their potential therapeutic applications, given the wide range of biological activities exhibited by 1,3,4-thiadiazol derivatives . Further studies could also focus on the synthesis and characterization of new derivatives to expand their potential applications .

Propriétés

IUPAC Name |

4-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c1-7(2)11-15-16-12(18-11)14-10(17)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVBKKASUJEOFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)

![methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5565683.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5565691.png)

![5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5565708.png)

![2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5565720.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)

![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)